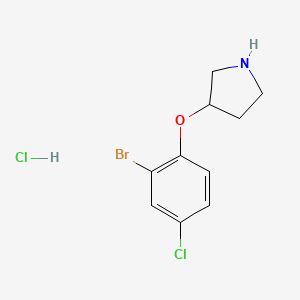

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride

Beschreibung

IUPAC Nomenclature and CAS Registration

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 3-(2-bromo-4-chlorophenoxy)pyrrolidine hydrochloride. The Chemical Abstracts Service has assigned the unique registry number 1220033-83-9 to this compound, providing definitive identification within chemical databases and literature. Additional synonyms documented in chemical databases include the simplified form "3-(2-Bromo-4-chlorophenoxy)pyrrolidinehydrochloride" and the salt notation "3-(2-bromo-4-chlorophenoxy)pyrrolidine;hydrochloride". The PubChem database maintains this compound under the compound identifier CID 56831098, which serves as a standardized reference for accessing structural and property data.

The nomenclature reflects the hierarchical structural organization, beginning with the pyrrolidine core as the principal functional unit. The numbering system designates the carbon atom bearing the phenoxy substituent as position 3 within the pyrrolidine ring. The phenoxy portion contains two halogen substituents: bromine at the ortho position (position 2) and chlorine at the para position (position 4) relative to the oxygen linkage. The hydrochloride designation indicates the formation of a salt through protonation of the nitrogen atom in the pyrrolidine ring with hydrochloric acid.

Molecular Formula and Isotopic Composition

The molecular formula C₁₀H₁₂BrCl₂NO accurately represents the atomic composition of this compound. This formula accounts for ten carbon atoms forming the pyrrolidine ring and phenyl ring systems, twelve hydrogen atoms distributed across the aliphatic and aromatic portions, one bromine atom, two chlorine atoms (one from the phenoxy substituent and one from the hydrochloride salt), one nitrogen atom within the pyrrolidine ring, and one oxygen atom connecting the pyrrolidine and phenyl moieties.

The isotopic composition considerations are particularly relevant for this compound due to the presence of halogen atoms. Natural bromine exists as two stable isotopes: ⁷⁹Br comprising 50.69% natural abundance and ⁸¹Br representing 49.31% abundance. Both isotopes possess nuclear spin values of 3/2 and exhibit magnetic moments of 2.106399 and 2.270560 respectively. Similarly, chlorine occurs naturally as two stable isotopes: ³⁵Cl with 75.78% abundance and ³⁷Cl with 24.22% abundance. The ³⁵Cl isotope has a nuclear spin of 3/2 and magnetic moment of 0.8218736, while ³⁷Cl maintains the same nuclear spin with a magnetic moment of 0.6841230.

| Element | Primary Isotope | Mass (Da) | Natural Abundance (%) | Secondary Isotope | Mass (Da) | Natural Abundance (%) |

|---|---|---|---|---|---|---|

| Bromine | ⁷⁹Br | 78.9183361 | 50.69 | ⁸¹Br | 80.916289 | 49.31 |

| Chlorine | ³⁵Cl | 34.968852721 | 75.78 | ³⁷Cl | 36.96590262 | 24.22 |

The molecular weight calculation yields 313.01 grams per mole when considering the most abundant isotopic combination. However, isotopic variations create a characteristic mass spectrum pattern that aids in analytical identification and structural confirmation through mass spectrometry techniques.

Three-Dimensional Structural Representation

The three-dimensional molecular architecture of this compound exhibits distinct conformational characteristics arising from the spatial arrangement of the pyrrolidine ring system and the attached phenoxy substituent. The pyrrolidine ring adopts a non-planar envelope conformation typical of five-membered saturated heterocycles, with the nitrogen atom and one adjacent carbon atom positioned slightly out of the plane formed by the remaining three carbon atoms. This puckered arrangement minimizes ring strain while accommodating the tetrahedral geometry around each carbon center.

The phenoxy substituent at position 3 of the pyrrolidine ring creates a flexible linkage through the ether oxygen atom, allowing rotational freedom around the carbon-oxygen and oxygen-carbon bonds. The bromine substituent at the ortho position of the phenyl ring introduces significant steric bulk, influencing the preferred conformations and potentially restricting rotation around the ether linkage. The chlorine atom at the para position provides additional electronic effects through its electron-withdrawing properties while contributing less steric interference due to its more distant positioning.

Three-dimensional conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation around the carbon-oxygen-carbon linkage connecting the pyrrolidine and phenyl rings. The most stable conformations typically position the phenyl ring in orientations that minimize steric interactions between the ortho-bromine substituent and the pyrrolidine ring hydrogen atoms. The hydrochloride salt formation creates additional hydrogen bonding interactions that can influence the preferred three-dimensional arrangements in solid-state and solution environments.

Physicochemical Properties: Melting and Boiling Points, Solubility, and Spectral Data

The physicochemical properties of this compound reflect the combined influences of the heterocyclic core, halogen substituents, and ionic nature of the hydrochloride salt. The compound exhibits a molecular weight of 313.01 grams per mole, contributing to its handling characteristics and solubility behavior. Density measurements and precise melting point determinations remain incompletely documented in available literature sources, indicating areas where additional experimental characterization would enhance understanding of the compound's physical behavior.

Solubility characteristics demonstrate the typical behavior expected for pyrrolidine hydrochloride salts, with enhanced water solubility compared to the free base form due to the ionic nature of the hydrochloride. The compound shows solubility in organic solvents, particularly those capable of hydrogen bonding interactions with the protonated nitrogen center. Polar aprotic solvents and alcoholic media typically provide good dissolution characteristics, while nonpolar solvents show limited solubility due to the ionic hydrochloride functionality.

Spectroscopic characterization provides detailed insights into the molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbon-hydrogen stretching vibrations appear in the range of 2990-2850 reciprocal centimeters for aliphatic carbons and 3100-3000 reciprocal centimeters for aromatic carbons. The carbon-oxygen stretching mode associated with the ether linkage typically appears in the fingerprint region between 1300-1000 reciprocal centimeters. Halogen-carbon stretching vibrations occur at lower frequencies, with carbon-chlorine stretches appearing below 840 reciprocal centimeters and carbon-bromine stretches below 700 reciprocal centimeters.

| Spectroscopic Parameter | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic Carbon-Hydrogen Stretch | 3100-3000 | Phenyl Ring |

| Aliphatic Carbon-Hydrogen Stretch | 2990-2850 | Pyrrolidine Ring |

| Carbon-Oxygen Stretch | 1300-1000 | Ether Linkage |

| Carbon-Chlorine Stretch | <840 | Aromatic Halogen |

| Carbon-Bromine Stretch | <700 | Aromatic Halogen |

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The aromatic protons exhibit chemical shifts in the range typical for substituted benzene rings, with the halogen substituents causing distinctive downfield shifts due to their electron-withdrawing effects. The pyrrolidine ring protons show characteristic multipicity patterns reflecting the ring's conformational dynamics and the asymmetric environment created by the phenoxy substituent.

Computational Modeling of Electronic and Steric Properties

Computational chemistry approaches have provided valuable insights into the electronic structure and steric properties of this compound. Molecular orbital calculations reveal the distribution of electron density throughout the molecule, highlighting regions of enhanced nucleophilicity and electrophilicity that influence chemical reactivity patterns. The presence of halogen substituents creates localized areas of electron deficiency on the aromatic ring, while the nitrogen atom in the pyrrolidine ring serves as a primary site for electrophilic attack and hydrogen bonding interactions.

Density functional theory calculations indicate that the compound exhibits a computed logarithmic partition coefficient value of 3.97400, suggesting moderate lipophilicity that influences its distribution behavior in biological systems. The polar surface area calculations yield a value of 21.26000 square angstroms, reflecting the compound's hydrogen bonding capacity and membrane permeability characteristics. These computational parameters provide important predictions for pharmaceutical applications and biological activity assessments.

Steric analysis through molecular mechanics calculations demonstrates the spatial requirements of the various substituents and their influence on conformational preferences. The bromine atom at the ortho position creates a significant steric environment that affects the accessibility of the ether oxygen for hydrogen bonding interactions. The pyrrolidine ring's envelope conformation provides optimal spatial arrangement for minimizing intramolecular steric conflicts while maintaining favorable electronic interactions between the nitrogen lone pair and adjacent molecular orbitals.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of positive and negative potential that govern intermolecular interactions. The nitrogen atom exhibits the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and protonation site. The halogen atoms show characteristic charge distributions reflecting their electron-withdrawing nature and potential for halogen bonding interactions. These computational insights provide fundamental understanding of the compound's chemical behavior and guide predictions for synthetic applications and molecular recognition processes.

Eigenschaften

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO.ClH/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGNNCQWDXJRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Considerations

The synthesis primarily begins with two key starting materials:

- 2-Bromo-4-chlorophenol : This halogenated phenol provides the aromatic ring with bromine and chlorine substituents essential for the target compound.

- Pyrrolidine : A secondary amine that forms the pyrrolidine ring portion of the molecule.

These materials are chosen due to their availability and reactivity, enabling the formation of the ether linkage between the phenol and pyrrolidine moieties.

Reaction Conditions and Mechanism

The core synthetic step is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the electrophilic site on the halogenated phenol derivative to form the phenoxy-pyrrolidine linkage.

Typical reaction parameters include:

- Base Usage : A base is employed to deprotonate the phenol, increasing its nucleophilicity or to neutralize generated acids during the reaction.

- Solvent : Common solvents are polar aprotic solvents such as dichloromethane or tetrahydrofuran, which dissolve reactants well and stabilize intermediates.

- Temperature Control : The reaction is conducted under controlled temperatures, often starting at low temperatures (0 °C) to moderate the reaction rate and then allowed to warm to room temperature to complete the reaction.

- Catalysts : In some procedures, catalysts or phase-transfer agents may be used to enhance reaction efficiency.

The reaction proceeds via the formation of the ether bond between the phenol oxygen and the pyrrolidine ring, followed by conversion to the hydrochloride salt for stability and handling.

Purification Techniques

Post-reaction, the crude product mixture contains unreacted starting materials, side products, and residual solvents. Purification is critical to isolate the target compound in high purity.

Common purification methods include:

- Recrystallization : Using appropriate solvents to selectively crystallize the product.

- Chromatography : Flash column chromatography on silica gel is frequently employed, with eluents such as petroleum ether/ethyl acetate mixtures adjusted to optimize separation.

- Ion Exchange or Salt Formation : Conversion to the hydrochloride salt form aids in purification and stability, often involving washing with chloroform and lyophilization.

Summary of Preparation Steps

| Step Number | Description | Conditions/Notes |

|---|---|---|

| 1 | Selection of 2-bromo-4-chlorophenol and pyrrolidine | High purity reagents required |

| 2 | Reaction under base catalysis in solvent | Solvent: dichloromethane or THF; temp: 0 °C to RT |

| 3 | Formation of 3-(2-bromo-4-chlorophenoxy)pyrrolidine | Monitored by TLC for completion |

| 4 | Conversion to hydrochloride salt | Addition of HCl or acid gas |

| 5 | Purification by recrystallization or chromatography | Silica gel flash chromatography preferred |

| 6 | Drying and isolation of pure white solid | Lyophilization or vacuum drying |

Research Findings and Yield Data

- The reaction typically yields a white solid product with yields reported around 90% or higher under optimized conditions.

- Melting points for the hydrochloride salt are in the range of 173-175 °C, indicating purity and consistent compound identity.

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the final compound.

Analytical Characterization (Example Data)

| Analytical Method | Result/Observation |

|---|---|

| Yield | 90-93% |

| Melting Point | 173-175 °C |

| 1H NMR (400 MHz) | Multiplets and doublets consistent with aromatic and pyrrolidine protons |

| HRMS (ESI) | m/z consistent with molecular formula C11H14BrClNO (M+H)+ |

Additional Notes

- The compound’s preparation can be adapted for combinatorial or solid-phase synthesis approaches for library generation of analogues.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion and minimize side products.

- The hydrochloride salt form improves compound stability and solubility for downstream applications.

Analyse Chemischer Reaktionen

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions. This versatility makes it valuable for developing more complex molecules.

Biological Research

The compound is under investigation for its potential biological activities :

- Ligand Activity : It may act as a ligand for specific receptors or enzymes, which could be pivotal in biochemical research.

- Anticancer Properties : Studies on related pyrrolidine derivatives have shown significant anti-proliferative effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value of against HCT116 cells, indicating strong anticancer potential.

- Inflammation Models : In vivo studies have indicated that similar compounds significantly reduce inflammation markers in carrageenan-induced edema models, suggesting therapeutic potential in treating inflammatory conditions.

Medicinal Applications

Research is ongoing to explore the compound's therapeutic applications :

- Metabolic Disorders : Investigations into receptor binding affinities show that compounds similar to this compound can interact effectively with targets like Retinol Binding Protein 4 (RBP4), which is implicated in metabolic disorders.

- Potential Drug Development : The compound's unique properties position it as a candidate for developing new therapeutic agents aimed at various diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Significant anti-proliferative effects against cancer cell lines (IC50 = ) . |

| Inflammation Models | Reduction of inflammation markers in animal models . |

| Receptor Binding | Effective interaction with RBP4 linked to metabolic disorders . |

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

a) 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride

- Molecular Formula: C₁₂H₁₅BrNO·HCl

- Key Features: The phenoxy group is substituted with bromine at the 4-position and methyl at the 2-position. The methyl group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.

- Application : Used in ligand synthesis for receptor-binding studies .

b) 3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride

- Molecular Formula: C₁₀H₁₀BrFNO·HCl

- Key Features : Fluorine replaces chlorine at the 4-position. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine.

- Supplier Data : Available from 3 suppliers, with a similarity score of 0.86 to the target compound .

c) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

- Molecular Formula: C₁₁H₁₃ClF₃NO

- Key Features : A trifluoromethyl (-CF₃) group replaces bromine and chlorine. This strongly electron-withdrawing group increases lipophilicity (logP) and may improve blood-brain barrier penetration.

- Physicochemical Data : Molar mass 267.68 g/mol; stored at room temperature .

Structural Analogs with Varied Backbones

a) 3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride

b) 4-(3-Bromophenyl)pyrrolidin-2-one

- Molecular Formula: C₁₀H₁₀BrNO

- Key Features: A pyrrolidinone backbone (keto group) replaces the pyrrolidine, reducing basicity and altering hydrogen-bonding capacity.

- Similarity Score : 0.75 compared to the target compound .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Phenoxy) | logP* | Solubility (mg/mL)* |

|---|---|---|---|---|

| 3-(2-Bromo-4-chlorophenoxy)pyrrolidine HCl | 307.47 | 2-Br, 4-Cl | ~2.8 | ~50 (Water) |

| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl | 328.62 | 4-Br, 2-CH₃ | ~3.1 | ~30 (Water) |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 267.68 | 4-CF₃ | ~3.5 | ~20 (DMSO) |

| 3-(2-Methoxy-4-propylphenoxy)pyrrolidine HCl | 271.79 | 2-OCH₃, 4-C₃H₇ | ~2.9 | ~10 (Water) |

*Estimated values based on substituent contributions .

Biologische Aktivität

3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a 2-bromo-4-chlorophenoxy group. This unique structure contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 268.56 g/mol.

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including those with similar structures to this compound, exhibit significant antimicrobial properties. For instance, compounds containing the 4-chlorophenyl group have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(2-Bromo-4-chlorophenoxy)pyrrolidine | TBD | E. coli |

| Reference Drug (Ampicillin) | 125 | E. coli |

In one study, pyrrolidine derivatives demonstrated potent activity against Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-(2-Bromo-4-chlorophenoxy)pyrrolidine | TBD | MCF-7 (Breast) |

| Doxorubicin | 0.5 | MCF-7 |

In vitro studies reported that certain pyrrolidine derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .

3. Anti-inflammatory Activity

Pyrrolidine compounds have also been studied for their anti-inflammatory effects. The presence of halogen substituents in the phenyl ring has been correlated with enhanced anti-inflammatory activity.

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrolidine derivatives suggests that the presence of halogen atoms (e.g., bromine and chlorine) significantly influences biological activity. For instance, the introduction of a chlorine atom at the para position of the phenyl ring enhances antimicrobial potency .

Case Studies

Several studies highlight the biological activity of similar compounds:

- Study on Antimicrobial Activity : A series of pyrrolidine derivatives were synthesized and tested against E. coli and S. aureus. The study found that compounds with halogen substitutions exhibited lower MIC values compared to non-substituted analogs .

- Anticancer Evaluation : In vitro assays on pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds demonstrating selectivity for specific cancer types, suggesting a targeted therapeutic approach .

Q & A

Q. How can I optimize the synthesis of 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride?

Methodological Answer:

- Step 1: Start with a nucleophilic substitution reaction between pyrrolidine and 2-bromo-4-chlorophenol derivatives. Use dichloromethane (DCM) as a solvent and NaOH as a base to deprotonate the phenol, as demonstrated in analogous syntheses of halogenated aryl-pyrrolidine derivatives .

- Step 2: Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 pyrrolidine:aryl halide) to account for steric hindrance from bromo/chloro substituents.

- Step 3: Purify the crude product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation (>95%) can be achieved using GC or HPLC, as described for structurally similar bromochlorophenyl derivatives .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic signals from the bromo-chlorophenyl group (δ 6.8–7.4 ppm). Compare with spectral data for analogous compounds like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity. A retention time shift compared to impurities (e.g., unreacted starting materials) can resolve conflicts in quantification .

- Mass Spectrometry (MS): ESI-MS or GC-MS can validate molecular weight (e.g., [M+H]+ peak at ~320–330 m/z).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Waste Management: Segregate halogenated waste in labeled containers. Neutralize acidic/basic residues before disposal, as outlined in OSHA HazCom standards for bromochlorophenyl analogs .

- Emergency Response: For skin contact, rinse immediately with water (15+ minutes) and remove contaminated clothing. For eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and reduce trial-and-error approaches?

Methodological Answer:

- Step 1: Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial design. For example, optimize reaction temperature (40–80°C) and solvent (DCM vs. THF) to maximize nucleophilic substitution efficiency .

- Step 2: Apply response surface methodology (RSM) to model interactions between variables. For instance, a central composite design can reveal non-linear effects of NaOH concentration on reaction rate .

- Step 3: Validate predictions with confirmatory experiments. Computational tools like ICReDD’s quantum chemical reaction path searches can further narrow optimal conditions .

Q. What computational strategies predict reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to simulate transition states and activation energies for the aryl-pyrrolidine coupling step. Compare with analogous reactions involving brominated phenols .

- Machine Learning (ML): Train models on existing datasets of halogenated pyrrolidine syntheses to predict solvent compatibility or side-product formation. ICReDD’s integrated computational-experimental workflows are a validated framework .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DCM’s low polarity favoring SN2 mechanisms over SN1) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Cross-Validation: Combine NMR, HPLC, and MS data to distinguish between structural isomers (e.g., ortho vs. para substitution patterns). For example, NOESY NMR can confirm spatial proximity of pyrrolidine protons to the aryl group .

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., di-substituted derivatives from excess aryl halide). Compare retention times with known impurities in bromochlorophenylacetic acid syntheses .

- Collaborative Analysis: Share raw data with computational chemists to refine spectral assignments using tools like ACD/Labs or MNova .

Q. What reactor design considerations enhance scalability for this compound?

Methodological Answer:

- Continuous Flow Reactors: Minimize thermal gradients for exothermic reactions. Use microreactors with precise temperature control (e.g., 50°C ± 2°C) to improve reproducibility .

- Membrane Separation: Integrate in-line nanofiltration to remove unreacted starting materials during synthesis, as demonstrated in bromophenylboronic acid production .

- Safety Features: Implement pressure relief valves and automated shutoff systems for large-scale reactions involving volatile halogenated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.